molecular formula C50H68N7O8PSi B596690 2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho CAS No. 179558-91-9

2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho

Cat. No.: B596690
CAS No.: 179558-91-9
M. Wt: 954.2 g/mol
InChI Key: XJRKARXGQAQMRG-KAZSGHHBSA-N
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Description

2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho is a complex chemical compound primarily used in the synthesis of nucleic acids. This compound is notable for its role in the protection and activation of nucleosides during the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential in various fields, including genetic research, diagnostics, and therapeutics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho involves multiple steps, each requiring precise conditions to ensure the correct formation of the compound. The process typically begins with the protection of the ribofuranosyl moiety using tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) groups. These protecting groups prevent unwanted reactions at specific sites on the ribose sugar.

    Protection of Ribose: The ribose sugar is first protected at the 2/’ and 5/’ positions using TBDMS and DMT groups, respectively. This step is crucial to prevent side reactions during subsequent steps.

    Formation of Purine Nucleoside: The protected ribose is then coupled with a purine base, typically through a glycosylation reaction, to form the nucleoside.

    Isobutyrylation: The amino group on the purine base is then protected with an isobutyryl group to prevent reactions at this site.

    Phosphitylation: Finally, the nucleoside is phosphitylated at the 3/’ position using a cyanoethyl (CE) phosphoramidite reagent. This step activates the nucleoside for incorporation into oligonucleotides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the TBDMS and DMT protecting groups under acidic or basic conditions.

    Phosphoramidite Coupling: Reaction with other nucleosides to form phosphodiester bonds, facilitated by activators such as tetrazole.

    Oxidation: Conversion of phosphite triesters to phosphate triesters using oxidizing agents like iodine.

Common Reagents and Conditions

    Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT removal; fluoride ions (e.g., tetrabutylammonium fluoride) for TBDMS removal.

    Coupling: Tetrazole or other activators to facilitate the formation of phosphodiester bonds.

    Oxidation: Iodine in water or pyridine for the oxidation of phosphite to phosphate.

Major Products

The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various applications such as PCR primers, probes for hybridization, and antisense oligonucleotides for gene silencing.

Scientific Research Applications

2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho is widely used in scientific research, particularly in the fields of:

    Chemistry: Synthesis of modified nucleotides and oligonucleotides for studying DNA/RNA structure and function.

    Biology: Development of probes and primers for genetic analysis, including sequencing and PCR.

    Medicine: Creation of therapeutic oligonucleotides for gene therapy and antisense technology.

    Industry: Production of diagnostic tools and kits for detecting genetic mutations and pathogens.

Mechanism of Action

The compound exerts its effects primarily through its role in the synthesis of oligonucleotides. The phosphoramidite group at the 3/’ position allows for the formation of phosphodiester bonds between nucleotides, enabling the construction of DNA or RNA strands. The protecting groups (TBDMS and DMT) ensure that the nucleoside remains stable and reactive only at the desired sites during synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutyrylamino-9-(2/‘-O-methyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho
  • 2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-arabinofuranosyl)purine 3/'-CE phospho

Uniqueness

Compared to similar compounds, 2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho offers unique advantages in terms of stability and reactivity. The combination of TBDMS and DMT protecting groups provides enhanced protection against side reactions, while the isobutyrylamino group ensures selective reactivity at the desired sites. This makes it particularly useful in the synthesis of high-fidelity oligonucleotides for research and therapeutic applications.

Properties

CAS No.

179558-91-9

Molecular Formula

C50H68N7O8PSi

Molecular Weight

954.2 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]butanamide

InChI

InChI=1S/C50H68N7O8PSi/c1-13-18-43(58)54-48-52-31-41-46(55-48)56(33-53-41)47-45(65-67(11,12)49(6,7)8)44(64-66(62-30-17-29-51)57(34(2)3)35(4)5)42(63-47)32-61-50(36-19-15-14-16-20-36,37-21-25-39(59-9)26-22-37)38-23-27-40(60-10)28-24-38/h14-16,19-28,31,33-35,42,44-45,47H,13,17-18,30,32H2,1-12H3,(H,52,54,55,58)/t42-,44-,45-,47-,66?/m1/s1

InChI Key

XJRKARXGQAQMRG-KAZSGHHBSA-N

Isomeric SMILES

CCCC(=O)NC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

SMILES

CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCC(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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